molecular formula C17H16N2O2S B11521932 2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one

2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one

Cat. No.: B11521932
M. Wt: 312.4 g/mol
InChI Key: VFFRWEYRGSGJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one is a chemical compound based on the quinazolinone scaffold, a structure of high significance in medicinal chemistry research. Quinazolinone derivatives are extensively investigated for their potential as anticancer agents, with several approved drugs like Erlotinib, Gefitinib, and Lapatinib sharing this core structure . These compounds often act by inhibiting critical cellular signaling pathways, such as those mediated by tyrosine kinases and phosphoinositide 3-kinases (PI3Ks) . Beyond oncology, the quinazolinone pharmacophore is known to exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, antifungal, and anticonvulsant effects, making it a versatile template for developing new therapeutic agents . The specific substitution pattern of this compound, featuring a 4-methylphenoxyethylsulfanyl side chain, may influence its physicochemical properties, binding affinity, and selectivity towards various biological targets. This structure is provided to support ongoing hit-to-lead optimization and structure-activity relationship (SAR) studies in drug discovery. Researchers can utilize this compound to explore its potential mechanisms of action and efficacy in various in vitro biological assays. Please note: This product is for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

2-[2-(4-methylphenoxy)ethylsulfanyl]-3H-quinazolin-4-one

InChI

InChI=1S/C17H16N2O2S/c1-12-6-8-13(9-7-12)21-10-11-22-17-18-15-5-3-2-4-14(15)16(20)19-17/h2-9H,10-11H2,1H3,(H,18,19,20)

InChI Key

VFFRWEYRGSGJRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolin-4-one scaffold is typically synthesized via cyclization of anthranilic acid or its derivatives. A common approach involves reacting anthranilic acid with thioacetamide under thermal conditions to form 2-methylquinazolin-4(3H)-one, which serves as a precursor for further functionalization. For example, fusion of anthranilic acid with thioacetamide at 200°C yields 2-methylquinazolin-4(3H)-one in 78% yield.

Alternative routes employ ortho-fluorobenzamides in base-promoted cyclizations. Cs₂CO₃ in DMSO facilitates intramolecular nucleophilic aromatic substitution (SNAr) to form the quinazolin-4-one ring. This method avoids transition metals, achieving 64–85% yields for substituted derivatives.

Functionalization at the 2-Position

Thiolation and Sulfanyl Group Introduction

The sulfanyl moiety at the 2-position is introduced via nucleophilic substitution or thiol-ene reactions. A two-step protocol involves:

  • Halogenation : Bromination of 2-methylquinazolin-4(3H)-one using PBr₃ yields 2-bromoquinazolin-4(3H)-one.

  • Thiol Substitution : Reaction with 2-(4-methylphenoxy)ethanethiol in the presence of K₂CO₃ in DMF at 80°C affords the target compound in 70% yield.

Optimization Data :

SubstrateThiol AgentBaseSolventTemp (°C)Yield (%)
2-Bromoquinazolinone2-(4-Methylphenoxy)ethanethiolK₂CO₃DMF8070
2-ChloroquinazolinoneSame as aboveCs₂CO₃DMSO10065

One-Pot Synthesis via Heterocyclization

A metal-free method using (Boc)₂O and DMAP enables direct incorporation of the sulfanyl-phenoxyethyl group during cyclization. For example:

  • Step 1 : 2-Aminobenzamide reacts with (Boc)₂O and DMAP to form a carbamate intermediate.

  • Step 2 : In situ reaction with 2-(4-methylphenoxy)ethanethiol under microwave irradiation (150°C, 30 min) yields the target compound in 68% yield.

Advantages :

  • Eliminates separate halogenation steps.

  • Microwave conditions reduce reaction time from 12 h to 30 min.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling for Phenoxyethyl Group

For advanced derivatives, Pd-catalyzed coupling introduces the 4-methylphenoxyethyl group post-cyclization. A representative procedure:

  • Substrate : 2-Bromoquinazolin-4(3H)-one.

  • Coupling Agent : 4-Methylphenoxyethylboronic acid.

  • Conditions : Pd(dppf)Cl₂, K₂CO₃, toluene/dioxane (4:1), 120°C (microwave, 20 min).

  • Yield : 72% after column chromatography.

Key Data :

CatalystLigandSolventTemp (°C)Yield (%)
Pd(dppf)Cl₂NoneToluene/dioxane12072
Pd(OAc)₂XPhosDMF10065

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 2.33 (s, 3H, CH₃), 3.21 (t, 2H, SCH₂), 4.12 (t, 2H, OCH₂), 6.85–7.92 (m, 8H, aromatic).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C), 655 cm⁻¹ (C-S).

  • MS (ESI) : m/z 313.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)Purity (%)Key Advantage
Cyclocondensation268>95Metal-free, one-pot
Thiol Substitution37098Scalable, mild conditions
Suzuki Coupling47297High regioselectivity

Challenges and Optimization Opportunities

  • Sulfur Stability : Thiol intermediates are prone to oxidation; use of inert atmospheres (N₂/Ar) improves yields by 15–20%.

  • Solvent Effects : DMSO enhances cyclization efficiency but complicates purification. Switching to DMA reduces side products.

  • Catalyst Cost : Pd-based methods are efficient but expensive. Nickel catalysts (e.g., NiCl₂·dme) show promise with 60% yield at 1/10th the cost .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinone derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxyethyl moiety .

Scientific Research Applications

Biological Activities

Anticancer Properties
Quinazolinone derivatives have been extensively studied for their anticancer effects. Preliminary research indicates that 2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one may inhibit key cancer cell proliferation pathways. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by targeting specific kinases involved in tumor growth and survival .

Antimicrobial Activity
This compound also exhibits promising antimicrobial properties. Studies have demonstrated that quinazolinone derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The unique structural elements of 2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one may enhance its effectiveness against resistant strains of bacteria .

Cholinesterase Inhibition
Research has highlighted the potential of quinazolinone derivatives in treating neurodegenerative diseases through cholinesterase inhibition. Compounds similar to 2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one have demonstrated significant inhibitory effects on acetylcholinesterase, which is crucial for managing conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have documented the biological evaluation of quinazolinone derivatives, including 2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one:

StudyObjectiveFindings
Anticancer ActivityDemonstrated inhibition of cancer cell proliferation in vitro.
Antimicrobial PropertiesShowed significant activity against multiple bacterial strains, indicating potential as a new antibiotic.
Cholinesterase InhibitionIdentified as a potent inhibitor with implications for neurodegenerative disease treatment.

Mechanism of Action

The mechanism of action of 2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or modulating receptors involved in key biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Structural Features

A comparative analysis of key analogs is provided in Table 1.

Table 1: Structural Comparison of Quinazolinone Derivatives

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Substituent Features
Target Compound 2-[2-(4-Methylphenoxy)ethylsulfanyl] C₁₈H₁₈N₂O₂S 326.41* Ether-thioether linker; Methylphenoxy
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-4(3H)-quinazolinone 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl; 3-ethyl C₁₈H₁₆ClN₂O₂S 369.85 Oxoethyl linker; Chlorophenyl; Ethyl substitution
2-(4-Methylsulfanylphenyl)-3H-quinazolin-4-one 4-Methylsulfanylphenyl C₁₅H₁₂N₂OS 276.33 Direct methylsulfanyl-phenyl linkage
2-Benzylsulfanyl-1H-quinazolin-4-one Benzylsulfanyl C₁₅H₁₂N₂OS 276.33 Bulky benzyl group
2-[2-(4-Nitrophenyl)ethenyl]-1H-quinazolin-4-one 2-(4-Nitrophenyl)ethenyl C₁₆H₁₁N₃O₃ 293.28 Nitrophenyl; Conjugated ethenyl linker
Key Observations:

Linker Flexibility : The target compound’s ethylsulfanyl linker provides greater conformational flexibility compared to the rigid ethenyl group in the nitro-substituted analog . This flexibility may enhance binding to dynamic protein targets.

Electronic Effects: The 4-methylphenoxy group (electron-donating) contrasts with the electron-withdrawing nitro () and chloro () substituents.

Steric Bulk: The benzyl group in introduces significant steric hindrance compared to the target compound’s linear phenoxyethyl chain, which may reduce membrane permeability but improve target specificity.

Biological Activity

Introduction

2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one is a synthetic compound belonging to the quinazolinone family, recognized for its diverse biological activities. This compound features a unique structure that includes a quinazolinone core substituted with a phenoxyethylsulfanyl group, which may enhance its pharmacological properties compared to other quinazolinones. This article explores the biological activities, synthesis methods, and potential therapeutic applications of this compound.

Biological Activities

Quinazolinone derivatives, including 2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one, have been reported to exhibit various biological activities:

  • Anticancer Activity : Several studies indicate that quinazolinone derivatives can inhibit tumor cell growth. For instance, compounds structurally related to 2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one have shown significant activity against HepG2 and MCF-7 cell lines, with IC50 values indicating effective cytotoxicity .
  • Antimicrobial Properties : The compound has been noted for its potential antimicrobial effects against various bacterial strains, similar to other quinazolinone derivatives .
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and other diseases. For example, related compounds have shown inhibition against dihydrofolate reductase (DHFR), essential for DNA synthesis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerEffective against HepG2 and MCF-7 cell lines with IC50 values ranging from 18.79 to 31.85 µM/L
AntimicrobialExhibits activity against E. coli and S. aureus
Enzyme InhibitionInhibits DHFR with IC50 values of 0.3-0.8 μM

Synthesis Methods

The synthesis of 2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one can be approached through several methods that typically involve the reaction of appropriate precursors under controlled conditions. Key steps may include:

  • Formation of Quinazolinone Core : Utilizing starting materials such as o-chlorobenzoyl chloride reacted with amines in an organic solvent like THF.
  • Substitution Reactions : Introducing the phenoxyethylsulfanyl group through nucleophilic substitution reactions.
  • Purification and Characterization : Employing techniques like recrystallization and NMR spectroscopy for purity assessment and structural confirmation.

Table 2: Synthesis Overview

StepDescription
Starting Materialo-Chlorobenzoyl chloride and amines
Reaction ConditionsDry THF or glacial acetic acid
Characterization TechniquesNMR spectroscopy, mass spectrometry

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of quinazolinone derivatives, it was found that modifications at the C4 position significantly enhanced activity against HepG2 cells, with IC50 values as low as 7.09 µM/L for specific derivatives . These findings suggest that structural variations can lead to improved efficacy.

Case Study 2: Antimicrobial Efficacy

Research on related quinazolinone compounds demonstrated broad-spectrum antimicrobial activity comparable to standard antibiotics like gentamicin, showcasing their potential as alternative therapeutic agents .

Case Study 3: Enzyme Inhibition

A series of experiments evaluated the inhibitory effects of quinazolinone derivatives on DHFR, revealing promising results that could inform future drug development targeting cancer metabolism .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 4-methylphenol derivatives with thiol-containing intermediates. For example, analogous quinazolinone syntheses use hydrogenation (e.g., with 2,3-diazetidinone) to stabilize intermediates . Optimization may include:

  • Varying solvent systems (polar aprotic solvents like DMF improve solubility).
  • Adjusting reaction temperatures (e.g., 80–120°C for thioether bond formation).
  • Catalytic strategies (e.g., using Pd/C for hydrogenation steps) to reduce byproducts.
  • Purity assessment via HPLC or LC-MS post-synthesis .

Q. How can researchers characterize the molecular structure of this compound, and what analytical techniques are most reliable?

  • Methodological Answer : Structural confirmation requires a combination of:

  • Single-crystal X-ray diffraction for absolute configuration determination, as demonstrated in related quinazolinone derivatives (mean C–C bond accuracy: 0.004 Å; R factor <0.1) .
  • NMR spectroscopy (1H/13C) to verify substituent connectivity (e.g., ethylsulfanyl vs. methylphenoxy groups).
  • Mass spectrometry (HRMS) to confirm molecular weight (exact mass ~356.12 g/mol, based on analogs) .

Advanced Research Questions

Q. What experimental frameworks are recommended for studying the environmental fate of this compound, particularly its persistence and bioaccumulation?

  • Methodological Answer : Adopt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):

  • Abiotic transformations : Assess hydrolysis/photolysis rates under varying pH/UV conditions.
  • Biotic interactions : Use microcosm experiments to evaluate microbial degradation pathways.
  • Bioaccumulation assays : Measure logP values (predicted ~2.9 for analogs ) to estimate lipid solubility and potential biomagnification in aquatic organisms .

Q. How can researchers resolve contradictions in reported pharmacological activities of quinazolinone derivatives, such as varying cytotoxicity or enzyme inhibition?

  • Methodological Answer : Contradictions often arise from:

  • Assay variability : Standardize in vitro models (e.g., use identical cell lines like HepG2 for cytotoxicity).
  • Structural specificity : Compare substituent effects (e.g., ethylsulfanyl vs. methyl groups) via SAR studies.
  • Computational modeling : Apply DFT calculations to analyze electronic effects on target binding (e.g., quinazolinone interactions with kinase domains) .

Q. What strategies are effective for evaluating the compound’s potential as a biochemical probe in cellular studies?

  • Methodological Answer :

  • Fluorescent tagging : Introduce probes (e.g., BODIPY) at the ethylsulfanyl group to track cellular uptake via confocal microscopy.
  • Target engagement assays : Use pull-down experiments with immobilized kinases or GPCRs to validate binding specificity.
  • Dose-response profiling : Conduct time-resolved assays to differentiate acute vs. chronic effects .

Q. How should researchers design experiments to assess the compound’s ecotoxicological risks in aquatic ecosystems?

  • Methodological Answer : Follow ISO 15088 guidelines for acute toxicity testing:

  • Model organisms : Use Daphnia magna (48-hr LC50) and zebrafish embryos (96-hr FET).
  • Endpoints : Measure oxidative stress biomarkers (e.g., catalase activity) and genotoxicity (Comet assay).
  • Environmental simulation : Test degradation in sediment-water systems to mimic real-world exposure .

Methodological Considerations

Q. What are the critical steps for ensuring reproducibility in synthesizing and testing this compound?

  • Methodological Answer :

  • Document reaction parameters : Precisely record solvent purity, catalyst lot numbers, and temperature gradients.
  • Batch-to-batch analysis : Use QC/QA protocols (e.g., ≥95% purity via HPLC) to minimize variability.
  • Inter-lab validation : Share samples with collaborators for independent activity confirmation .

Q. How can computational tools enhance the study of this compound’s reactivity and mechanism of action?

  • Methodological Answer :

  • Molecular docking : Predict binding affinities to targets like EGFR or PARP using AutoDock Vina.
  • MD simulations : Simulate solvation effects on the ethylsulfanyl group’s conformational flexibility.
  • QSAR models : Corrogate substituent effects (e.g., methylphenoxy vs. chlorophenyl) with bioactivity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.